7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring lactones derived from the benzopyran-2-one structure. This compound is characterized by the presence of methoxy groups at positions 7 and 8, and methyl groups at positions 3 and 4 on the chromen-2-one core. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials could include 7,8-dimethoxyphenol and 3,4-dimethyl-β-ketoester. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners
Mechanism of Action
The biological activity of 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
6,7-Dimethoxy-2H-chromen-2-one: Lacks the methyl groups at positions 3 and 4.
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one: Contains hydroxyl groups instead of methoxy groups at positions 7 and 8.
4,7,8-Trimethoxy-3,5-dimethyl-2H-chromen-2-one: Has an additional methoxy group at position 4
Uniqueness: The presence of both methoxy and methyl groups in 7,8-dimethoxy-3,4-dimethyl-2H-chromen-2-one imparts unique chemical and biological properties. The methoxy groups enhance its solubility and stability, while the methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
7,8-dimethoxy-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-8(2)13(14)17-11-9(7)5-6-10(15-3)12(11)16-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBFXOHIIQCYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.